molecular formula C11H12ClNO B8799622 2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde

2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde

Cat. No. B8799622
M. Wt: 209.67 g/mol
InChI Key: WYRALGSIFBXIIV-UHFFFAOYSA-N
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Patent
US04242515

Procedure details

To a solution of 37.6 g. of sodium methoxide in 650 ml. of methanol is added 29.24 g. of cyanoacetamide followed by 26.1 g. of 2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal. The resulting solution is heated at reflux temperature for 16 hours to separate a yellow solid. Then 50 ml. of glacial acetic acid is added and the mixture is diluted with water, causing a new yellow solid to separate. This solid is collected by filtration and is washed with water to give 60.5 g. of the product of the Example m.p. 285°-290° C.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([CH2:6][C:7]([NH2:9])=[O:8])#[N:5].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=[CH:20]N(C)C)[CH:18]=O)=[CH:13][CH:12]=1>CO>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:20]=[C:6]([C:4]#[N:5])[C:7](=[O:8])[NH:9][CH:18]=2)=[CH:13][CH:12]=1 |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C=O)=CN(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to separate a yellow solid
ADDITION
Type
ADDITION
Details
of glacial acetic acid is added
ADDITION
Type
ADDITION
Details
the mixture is diluted with water
CUSTOM
Type
CUSTOM
Details
to separate
FILTRATION
Type
FILTRATION
Details
This solid is collected by filtration
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
to give 60.5 g

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1C=C(C(NC1)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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